molecular formula C9H15BrN2O B2985621 [4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol CAS No. 2101198-86-9

[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B2985621
CAS No.: 2101198-86-9
M. Wt: 247.136
InChI Key: QPHQBEWGDYZDCO-UHFFFAOYSA-N
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Description

[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is a brominated pyrazole derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a branched 3-methylbutyl substituent at the 1-position of the pyrazole ring. The 3-methylbutyl group enhances lipophilicity, while the hydroxymethyl group offers reactivity for further functionalization (e.g., esterification, oxidation) .

Properties

IUPAC Name

[4-bromo-1-(3-methylbutyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-7(2)3-4-12-5-8(10)9(6-13)11-12/h5,7,13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHQBEWGDYZDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, including its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃BrN₂O
  • Molecular Weight : 247.13 g/mol
  • CAS Number : 2101195-46-2

The compound features a bromine atom at the 4-position of the pyrazole ring and a 3-methylbutyl substituent at the 1-position, with a hydroxymethyl group at the 3-position. These structural elements contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Properties

Studies suggest that pyrazole compounds can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This activity positions this compound as a candidate for developing anti-inflammatory drugs.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. Its bromine substituent may enhance lipophilicity, facilitating better membrane penetration and target interaction.

Research Findings and Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy :
    • A study demonstrated that similar pyrazole compounds exhibited IC50 values in the low micromolar range against Gram-positive bacteria, indicating strong antimicrobial potential .
  • Anti-inflammatory Effects :
    • In vitro assays showed that pyrazole derivatives could significantly reduce TNF-alpha levels in activated macrophages, suggesting their potential as anti-inflammatory agents .
  • Cytotoxicity Against Cancer Cells :
    • Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines through caspase activation pathways, making them candidates for further development as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduced TNF-alpha production
CytotoxicityInduced apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

a) 1-Methyl Substituted Analog: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
  • Molecular Formula : C₅H₇BrN₂O
  • Molar Mass : 191.028 g/mol .
  • Lower lipophilicity (logP estimated at 0.8 vs. ~2.5 for the 3-methylbutyl analog). Synthesis: Prepared via methylation of 4-bromo-1H-pyrazol-3-ol derivatives using NaH/CH₃I .
b) 1-Aryl Substituted Analog: [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol
  • Molecular Formula : C₁₀H₉BrN₂O
  • Molar Mass : 253.1 g/mol .
  • Higher density (1.56 g/cm³ predicted) and boiling point (374.9°C predicted) due to stronger intermolecular forces . Applications: More suited for solid-state applications (e.g., crystal engineering) than aliphatic analogs.
c) 1-Isopropyl Substituted Analog: 2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid
  • Molecular Formula : C₉H₁₁BrN₂O₂
  • Molar Mass : 265.1 g/mol .
  • Key Differences :
    • The acetic acid group (-CH₂COOH) replaces hydroxymethyl, increasing acidity (pKa ~4.5 vs. ~13.5 for hydroxymethyl analogs).
    • The isopropyl group offers moderate steric bulk, intermediate between methyl and 3-methylbutyl substituents.

Core Structure Variations: Pyrazolone Derivatives

a) 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
  • Molecular Formula : C₁₃H₁₃Br₂N₂O
  • Molar Mass : 378.0 g/mol .
  • Key Differences :
    • Pyrazolone core (with a ketone group) vs. pyrazole, altering electronic properties (e.g., increased electrophilicity).
    • Bromomethyl (-CH₂Br) group enhances reactivity for cross-coupling reactions compared to hydroxymethyl.
b) 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
  • Molecular Formula : C₁₃H₁₁BrF₃N₂O
  • Molar Mass : 364.1 g/mol .
  • Key Differences :
    • Trifluoromethyl (-CF₃) substituent increases metabolic stability and lipophilicity.
    • The dihydro-pyrazolone structure may influence biological activity (e.g., kinase inhibition).

Functional Group Variations

a) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol
  • Molecular Formula : C₁₆H₁₂BrN₂O
  • Molar Mass : 333.2 g/mol .
  • Key Differences :
    • A phenyl group at the 1-position and 4-bromophenyl at the 3-position create a diarylpyrazole structure.
    • Enhanced UV absorbance due to extended conjugation, making it useful in photophysical studies.

Research Implications

  • Synthetic Flexibility: The hydroxymethyl group in [4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol allows derivatization into esters or aldehydes, unlike bromomethyl or acetic acid analogs .
  • Biological Activity : Bulky 3-methylbutyl substituents may improve membrane permeability in drug design compared to smaller alkyl or aryl groups .
  • Material Science : Aromatic analogs (e.g., 1-(4-bromophenyl) derivatives) are preferable for crystal engineering due to predictable packing motifs .

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